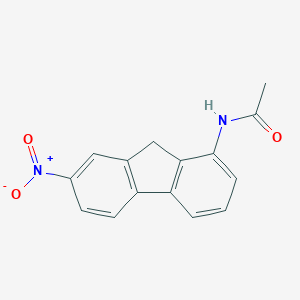

N-(7-nitro-9H-fluoren-1-yl)acetamide

Overview

Description

Acetamide, N-(7-nitrofluoren-1-YL)-: is a chemical compound known for its unique structure and properties It is derived from acetamide and features a nitro group attached to a fluorenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(7-nitrofluoren-1-YL)- typically involves the nitration of fluorenyl derivatives followed by acetamidation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective nitration and subsequent acetamidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and crystallization can help in obtaining high-purity Acetamide, N-(7-nitrofluoren-1-YL)-.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Acetamide, N-(7-nitrofluoren-1-YL)- can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Products may include fluorenone derivatives.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Depending on the substituents used, a variety of substituted fluorenylacetamides can be formed.

Scientific Research Applications

Acetamide, N-(7-nitrofluoren-1-YL)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and inhibition.

Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetamide, N-(7-nitrofluoren-1-YL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorenyl moiety can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Fluorenylacetamide: Lacks the nitro group, resulting in different reactivity and applications.

Nitrobenzene derivatives: Similar nitro functionality but different aromatic systems.

N-(9-fluorenylmethoxycarbonyl)acetamide: Contains a different protecting group, leading to varied uses in peptide synthesis.

Uniqueness: Acetamide, N-(7-nitrofluoren-1-YL)- is unique due to the presence of both the nitro group and the fluorenyl moiety, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

N-(7-nitro-9H-fluoren-1-yl)acetamide is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing existing research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a fluorenyl moiety substituted with a nitro group at the 7-position and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 288.26 g/mol. The unique combination of functional groups contributes to its distinct chemical behavior and potential therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates, which may interact with enzymes, leading to inhibition or modulation of metabolic pathways.

- Cellular Interaction : The fluorenyl moiety enhances binding affinity to hydrophobic pockets in proteins, influencing their activity and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the nitro group enhances interactions with biological targets, potentially leading to effective enzyme inhibition in microbial systems. For instance, studies have shown that derivatives with similar structures possess broad-spectrum antimicrobial effects against various pathogens.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Key findings include:

- Inhibition of Cell Proliferation : The compound demonstrated significant antiproliferative activity, with IC50 values comparable to established anticancer agents. For example, related compounds have shown IC50 values in the range of 10–33 nM against MCF-7 cells .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| N-(7-nitro...) | 10–33 | MCF-7 |

| N-(other derivatives) | 23–33 | MDA-MB-231 |

- Mechanism of Action : The compound interacts with tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent mitotic catastrophe in cancer cells. Flow cytometry analysis has shown that treated cells experience cell cycle arrest in the G2/M phase, culminating in apoptosis .

Comparative Studies

Comparative studies highlight the unique features of this compound relative to other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(7-Chloro-3-nitro...) | C15H11ClN2O3 | Contains chlorine instead of fluorine, affecting reactivity. |

| N-(7-Fluoro-3-amino...) | C15H12FN3O | Amino group instead of nitro, altering biological activity. |

| N-(7-Fluoro-4-nitro...) | C15H11FN2O3 | Nitro group at a different position may influence properties. |

The structural variations among these compounds result in differing biological activities and mechanisms of action .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Antiproliferative Study : A study assessed the antiproliferative effects on MCF-7 cells over a 72-hour period using various concentrations (1–50 μM). Results indicated a dose-dependent response with significant inhibition observed at higher concentrations.

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound binds effectively to key metabolic enzymes, suggesting potential applications in drug development aimed at metabolic disorders or cancer therapy.

Properties

IUPAC Name |

N-(7-nitro-9H-fluoren-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLIJDYWCOAPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148411 | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108100-29-4 | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.